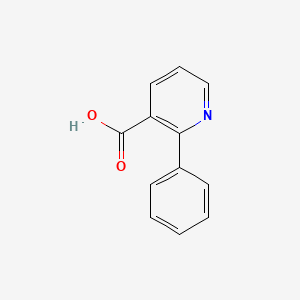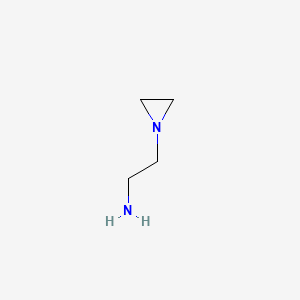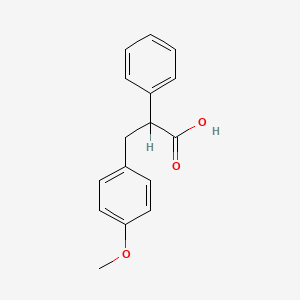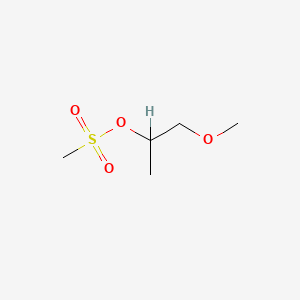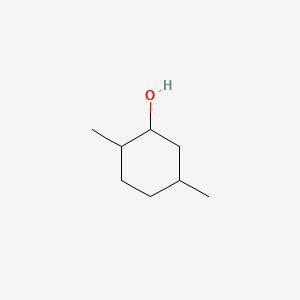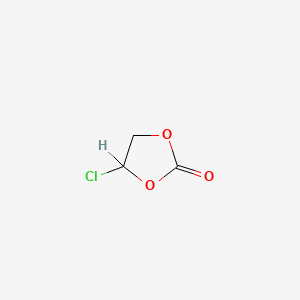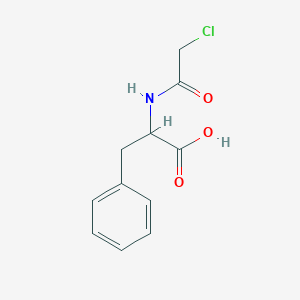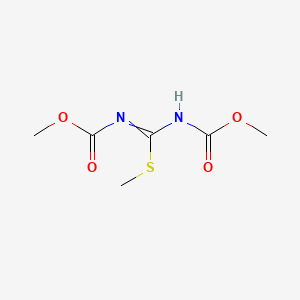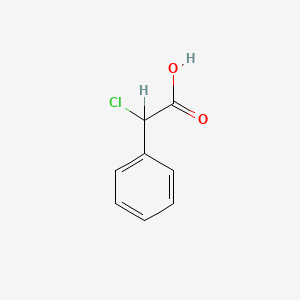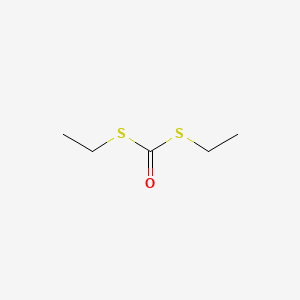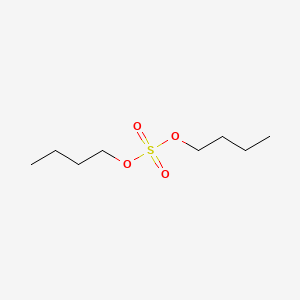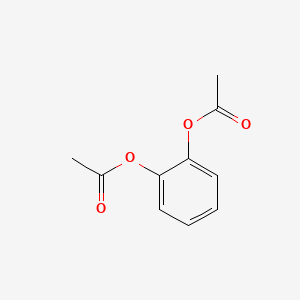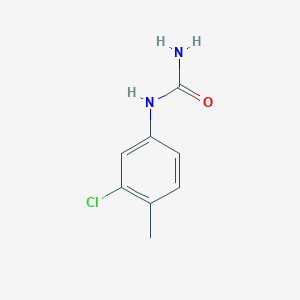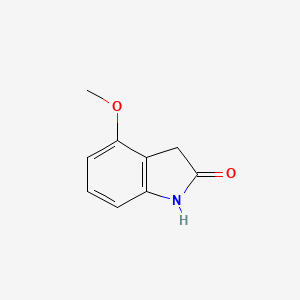
4-Methoxyoxindole
Übersicht
Beschreibung
4-Methoxyoxindole is a compound with the molecular formula C9H9NO2 . It is also known by other synonyms such as 4-Methoxyindolin-2-one, 4-Methoxy-2-indolinone, and 4-methoxy-1,3-dihydroindol-2-one . It is used as a reagent in the preparation of GABA analogs, chemotherapeutic agents, HIV1 integrase inhibitors, and INSTIs .
Synthesis Analysis
4-Methoxyindole is used in a variety of preparation procedures. It is a reactant involved in the synthesis of GABA analogs, HIV-1 integrase inhibitors, anticancer agents, sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors, integrase strand-transfer inhibitors (INSTIs), and isomeridianin G .Molecular Structure Analysis
The molecular weight of 4-Methoxyoxindole is 163.17 g/mol . The IUPAC name is 4-methoxy-1,3-dihydroindol-2-one . The InChI is InChI=1S/C9H9NO2/c1-12-8-4-2-3-7-6 (8)5-9 (11)10-7/h2-4H,5H2,1H3, (H,10,11) .Chemical Reactions Analysis
While specific chemical reactions involving 4-Methoxyoxindole are not detailed in the search results, indole derivatives, in general, have been shown to be involved in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methoxyoxindole include a molecular weight of 163.17 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . The exact mass is 163.063328530 g/mol .Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacokinetics
4-Methoxyoxindole and its isomeric forms are metabolized by various animals, including rats, guinea-pigs, and rabbits. These compounds undergo O-demethylation and hydroxylation to form phenolic metabolites. This metabolism is species-dependent, with variations observed in the extent of O-demethylation among different animals (Beckett & Morton, 1966).
Potential Antipsychotic Properties
A study focused on compounds derived from 4-methoxy-1H-isoindole-1,3(2H)-dione, investigating their potential as antipsychotics. These derivatives were examined for their inhibitory properties on phosphodiesterase 10A (PDE10A) and their affinity for serotonin receptors. The most potent compound from this study showed promise in both in vitro safety evaluations and potential antipsychotic properties in behavioral models (Czopek et al., 2020).
Antimicrobial Properties
Research on indole derivatives, including 4-methoxyoxindole variants, has explored their potential as chemotherapeutic agents. Certain 3-acyl-4,7-disubstituted indoles exhibited antimicrobial properties against specific bacterial strains. This indicates a possible role for these compounds in developing new antimicrobial agents (Malesani et al., 1975).
Modulation of Aryl Hydrocarbon Receptor
Methylindoles and methoxyindoles, including 4-methoxyoxindole variants, have been identified as ligands for the human aryl hydrocarbon receptor (AhR). These compounds exhibit varying degrees of agonist, partial agonist, or antagonist activities. This demonstrates their potential in modulating AhR, which could have implications in developing therapeutics targeting this receptor (Štěpánková et al., 2018).
Photocleavage Properties
Studies on 1-acyl-7-nitroindolines, which can include methoxyoxindole variants, have shown that these compounds are useful as photolabile precursors of carboxylic acids. The efficiency of photocleavage is influenced by the presence of electron-donating substituents, like methoxy groups. This research is relevant for applications where controlled release of substances through light activation is desired (Papageorgiou & Corrie, 2000).
Corrosion Inhibition
A study on 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, which bears a structural resemblance to 4-methoxyoxindole, demonstrated its efficacy as a corrosion inhibitor for mild steel in hydrochloric acid medium. This research suggests potential applications of methoxyoxindole derivatives in materials science, particularly in corrosion control (Bentiss et al., 2009).
Inhibition of Tubulin Polymerization
Methoxy-substituted 3-formyl-2-phenylindoles, including 4-methoxyoxindole derivatives, have been found to inhibit tubulin polymerization, a mechanism critical in the development of anticancer agents. These compounds disrupt microtubule assembly, indicating their potential in cancer therapy (Gastpar et al., 1998).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methoxy-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-8-4-2-3-7-6(8)5-9(11)10-7/h2-4H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINOEVFNWAEXIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344332 | |
| Record name | 4-Methoxyoxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyoxindole | |
CAS RN |
7699-17-4 | |
| Record name | 4-Methoxyoxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxy-2-indolinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


